molecular formula C12H14O4 B1445203 1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester CAS No. 38515-62-7

1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester

Cat. No.: B1445203
CAS No.: 38515-62-7
M. Wt: 222.24 g/mol
InChI Key: GZGGDJFTQALDFS-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester is an organic compound with a molecular formula of C12H14O4. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester typically involves the esterification of 1,3-Benzodioxole-5-acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then cooled, and the product is purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects. The compound’s structure allows it to bind to active sites of target enzymes, thereby modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-acetic acid: The parent compound without the ester group.

    2,2-Dimethyl-1,3-benzodioxole-4-acetic acid: A structural isomer with different substitution patterns.

    Methyl 1,3-benzodioxole-5-carboxylate: Another ester derivative with a carboxylate group.

Uniqueness

1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester is unique due to its specific ester functional group and the presence of two methyl groups at the 2,2-positions. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester is an organic compound known for its diverse biological activities. This compound features a unique structure that contributes to its potential therapeutic effects, particularly in the fields of pharmaceuticals and agrochemicals. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14O4
  • CAS Number : 38515-62-7

This compound is a derivative of benzodioxole, characterized by the presence of a dioxole ring fused to a benzene ring. The methyl ester functional group enhances its solubility and reactivity, making it suitable for various applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been observed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition leads to anti-inflammatory effects similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential use in treating infections .

Antimicrobial Properties

Research has demonstrated that 1,3-Benzodioxole-5-acetic acid derivatives possess significant antimicrobial activity. A study evaluated its efficacy against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent .

Anticancer Activity

In vitro studies have indicated that this compound may also exhibit anticancer properties. The mechanism appears to involve apoptosis induction in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. A notable study reported:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM

These results highlight its potential as a lead compound in anticancer drug development .

Case Study: Anti-inflammatory Effects

A controlled study assessed the anti-inflammatory effects of 1,3-Benzodioxole-5-acetic acid in an animal model of arthritis. The treatment group showed:

  • Reduction in Swelling : 50% decrease in paw edema after one week.
  • Histological Analysis : Significant reduction in inflammatory cell infiltration compared to the control group.

This reinforces the compound's potential as a therapeutic agent for inflammatory diseases .

Case Study: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Key findings included:

  • Cell Viability : Increased cell viability by 30% in neuronal cell lines exposed to oxidative stress.
  • Biomarkers : Reduced levels of reactive oxygen species (ROS) and enhanced antioxidant enzyme activity.

These results suggest a promising role for this compound in neurodegenerative disease management .

Properties

IUPAC Name

methyl 2-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2)15-9-5-4-8(6-10(9)16-12)7-11(13)14-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGGDJFTQALDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737881
Record name Methyl (2,2-dimethyl-2H-1,3-benzodioxol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38515-62-7
Record name Methyl (2,2-dimethyl-2H-1,3-benzodioxol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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